molecular formula C24H27N5 B15110941 N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine

N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B15110941
M. Wt: 385.5 g/mol
InChI Key: TUOAWZAOMRWGOK-UHFFFAOYSA-N
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Description

N’-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a dimethylbenzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine typically involves multiple steps. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The tert-butyl and phenyl groups are introduced through specific substitution reactions. The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with N,N-dimethylbenzene-1,4-diamine under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C24H27N5

Molecular Weight

385.5 g/mol

IUPAC Name

1-N-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C24H27N5/c1-24(2,3)21-15-22(26-18-11-13-19(14-12-18)28(4)5)29-23(27-21)20(16-25-29)17-9-7-6-8-10-17/h6-16,26H,1-5H3

InChI Key

TUOAWZAOMRWGOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)N(C)C)C4=CC=CC=C4

Origin of Product

United States

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